OVA-E1 peptide -

OVA-E1 peptide

Catalog Number: EVT-12559810
CAS Number:
Molecular Formula: C47H76N10O14
Molecular Weight: 1005.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The OVA-E1 peptide, a synthetic peptide derived from ovalbumin, is notable for its role in immunological research. This peptide is recognized for its ability to activate the p38 and Jun N-terminal kinase (JNK) signaling pathways, which are crucial in various cellular processes including inflammation and apoptosis. The OVA-E1 peptide is particularly significant in studies involving T-cell activation and immune response modulation, making it a valuable tool in both basic and applied immunology.

Source

The OVA-E1 peptide is synthesized chemically, typically using solid-phase peptide synthesis methods. It is derived from ovalbumin, a major protein found in egg white, which serves as a model antigen in immunological studies.

Classification

The OVA-E1 peptide falls under the classification of synthetic peptides used in biochemical and immunological research. It is specifically categorized as an altered peptide ligand, which refers to variants of original antigenic peptides designed to enhance or modify immune responses.

Synthesis Analysis

Methods

The synthesis of the OVA-E1 peptide primarily employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  • Amino Acid Coupling: Protected amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
  • Deprotection: Protective groups on the amino acids are removed to allow further coupling.
  • Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Technical Details

In industrial settings, automated peptide synthesizers are often utilized to scale up production. High-performance liquid chromatography (HPLC) is employed for purification, ensuring that the final product achieves high purity levels (greater than 98%) necessary for research applications.

Molecular Structure Analysis

Structure

The molecular formula of the OVA-E1 peptide is C49H77F3N10O16C_{49}H_{77}F_3N_{10}O_{16}, with a molecular weight of approximately 1119.2 g/mol.

Data

  • IUPAC Name: The IUPAC name details the specific structure of the peptide, indicating its complex arrangement of amino acids.
  • Canonical SMILES: The canonical representation provides a way to encode the molecular structure in a text format.
PropertyValue
Molecular FormulaC49H77F3N10O16C_{49}H_{77}F_3N_{10}O_{16}
Molecular Weight1119.2 g/mol
IUPAC NameComplex structure as detailed above
Chemical Reactions Analysis

Reactions

The OVA-E1 peptide can undergo several types of chemical reactions:

  • Oxidation: Specific amino acid residues may be oxidized.
  • Reduction: Disulfide bonds can be reduced if present.
  • Substitution: Amino acid substitutions can create different analogs during synthesis.

Technical Details

Common reagents used in these reactions include:

  • Oxidation Agents: Hydrogen peroxide or other oxidizing agents.
  • Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
  • Coupling Reagents: HBTU or HATU for amino acid coupling during synthesis.
Mechanism of Action

The OVA-E1 peptide activates specific signaling pathways by binding to receptors on thymocytes. This interaction triggers the phosphorylation and activation of p38 and JNK pathways, which are integral in regulating cellular responses such as inflammation and apoptosis. The mechanism underscores the importance of T-cell receptor interactions with peptide-major histocompatibility complex complexes in modulating immune responses .

Physical and Chemical Properties Analysis

Physical Properties

The OVA-E1 peptide is typically stored at low temperatures (around -20 degrees Celsius) to maintain stability and prevent degradation.

Chemical Properties

The chemical properties include its stability under various conditions, solubility in aqueous solutions, and reactivity with other biochemical compounds. Detailed characterization often involves techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structural integrity .

Applications

The OVA-E1 peptide has several scientific applications:

  • Immunology Research: Used extensively to study T-cell activation mechanisms and immune responses.
  • Vaccine Development: Investigated as a potential component in vaccines aimed at enhancing immune responses against specific pathogens.
  • Biochemical Assays: Serves as a model compound in various assays designed to test immune function or drug efficacy .
Introduction to OVA-E1 as a Model Immunomodulatory Peptide

OVA-E1 peptide (sequence Glu-Ile-Ile-Asn-Phe-Glu-Lys-Leu; EIINFEKL) is an altered peptide ligand (APL) derived from the native ovalbumin epitope OVA₂₅₇–₂₆₄ (SIINFEKL). It serves as a cornerstone tool for studying T cell receptor (TCR) signaling dynamics, immune tolerance mechanisms, and antigen presentation. With a molecular weight of 1005.16 g/mol (C₄₇H₇₆N₁₀O₁₄) [1] [5], this antagonist variant exhibits distinct biophysical properties:

  • Solubility: Requires organic solvents (DMSO) or acetic acid for dissolution due to hydrophobic residues [1].
  • Structural Modification: Substitution of serine (S257) with glutamic acid (E257) reduces MHC-I (H-2Kᵇ) binding affinity and alters TCR interaction kinetics [2] [6].

Table 1: Biophysical Properties of OVA-E1 vs. SIINFEKL

PropertyOVA-E1 (EIINFEKL)Native SIINFEKL
Molecular FormulaC₄₇H₇₆N₁₀O₁₄C₄₄H₇₀N₁₀O₁₂
Molecular Weight (g/mol)1005.16969.08
CAS Number153316-01-9167939-94-0
Key ModificationS257E substitutionNone
Solubility ProfileDMSO/acetic acidAqueous buffers
TCR Binding Affinity (KD)136–211 µM8.7 µM [2] [6]

Role in T Cell Receptor (TCR) Signaling Studies

OVA-E1’s primary utility lies in dissecting TCR-pMHC interaction thresholds:

  • Weak Agonist Activity: Binds the OT-I TCR with ultra-low affinity (KD 136–211 µM at 10°C), ~15–24× weaker than SIINFEKL [2] [10]. This subthreshold affinity fails to trigger negative selection but sustains basal p38/JNK pathway activation in thymocytes [1] [7].
  • Kinetic Proofreading: Induces delayed CD8-TCR interaction (observed via FRET), resulting in slow ERK phosphorylation (~2.8 s delay) compared to strong agonists. This explains its ability to promote survival signals without full T cell activation [8] [10].
  • Dimerization Dependence: Unlike monomers, dimeric OVA-E1–pMHC complexes drive thymic selection, highlighting the role of avidity in TCR signaling [2].

Applications in Immune Tolerance and Antigen Presentation Research

OVA-E1 elucidates mechanisms of central tolerance and peripheral immunomodulation:

  • Positive Selection in Thymus: In TAP1-deficient OT-I mice, OVA-E1 rescues CD8⁺ T cell development by providing sub-deletion-threshold signals. This mirrors endogenous positive-selecting ligands (e.g., β-catenin) [6].
  • Heterodimer Synergy: When paired with endogenous pMHCs (e.g., Catnb-Kᵇ), OVA-E1 heterodimers induce negative selection, whereas homodimers drive positive selection. This demonstrates how partner peptides fine-tune selection outcomes [2].
  • Neoantigen Vaccine Research: OVA-E1’s low immunogenicity makes it a model for studying T cell responses to tumor neoantigens. Combined with adjuvants (e.g., CpG/c-di-AMP), it enhances dendritic cell activation and cytotoxic T cell priming [3].

Table 2: Research Applications of OVA-E1 in Immune Studies

ApplicationKey FindingsExperimental Model
Thymic Selection ThresholdsPromotes CD8⁺ T cell maturation at KD >100 µMTAP1-deficient OT-I mice [6]
Self-pMHC SynergyHeterodimers with Catnb-Kᵇ induce deletionWhole thymus cultures [2]
Tumor Neoantigen MimicryBoosts DC activation with K3/c-di-AMP adjuvantB16-F10-OVA tumor model [3]
Autoimmune ToleranceExpands regulatory T cells (Treg)EAE mouse model [5]

Comparative Analysis with Native Epitopes (e.g., SIINFEKL)

Critical distinctions between OVA-E1 and SIINFEKL define their immunological roles:

  • Affinity and Selection Outcomes:
  • SIINFEKL (KD 8.7 µM) induces negative selection and potent effector T cell responses.
  • OVA-E1 (KD 136–211 µM) supports positive selection but fails to activate peripheral OT-I T cells alone [2] [6].
  • Structural Basis for Discrimination: The S257E substitution disrupts hydrogen bonding with TCR residues (e.g., Tyr155), reducing on-rate kinetics and stabilizing a non-productive TCR conformation [5] [8].
  • Immunodominance Hierarchy: In OVA-expressing tumors, SIINFEKL dominates CD8⁺ responses, while OVA-E1–like cryptic epitopes (e.g., EKYNLTSVL) require checkpoint blockade (anti–CTLA-4) for recognition [4].

Properties

Product Name

OVA-E1 peptide

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C47H76N10O14

Molecular Weight

1005.2 g/mol

InChI

InChI=1S/C47H76N10O14/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-/m0/s1

InChI Key

KBPDNGCJCDHTEX-MHIFUCQXSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.